molecular formula C8H5N3O3 B1464819 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1167056-97-4

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1464819
CAS No.: 1167056-97-4
M. Wt: 191.14 g/mol
InChI Key: XBJMFAKMBOBPPO-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 1167056-97-4) is a high-value chemical building block with the molecular formula C8H5N3O3 and a molecular weight of 191.14 g/mol . This compound features a versatile pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its broad pharmacological potential . The molecule is functionally enriched with both a nitro group and an aldehyde group, making it a key synthetic intermediate for the exploration of novel bioactive molecules. The aldehyde group, in particular, serves as a critical handle for further chemical transformations, such as condensation reactions to form imines or oximes, or conversion into other valuable functional groups . Researchers utilize this scaffold in various discovery programs. For instance, derivatives of the pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in chronic inflammatory respiratory diseases like COPD and cystic fibrosis . Furthermore, this core structure is a subject of investigation in other therapeutic areas, including the development of kinase inhibitors for cancer research . This product is offered with a minimum purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-1-6-7(11(13)14)3-10-8(6)9-2-5/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJMFAKMBOBPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine ring system can be synthesized via condensation reactions starting from substituted pyridine precursors or through ring-closure reactions involving substituted pyrroles. One well-documented approach involves:

  • Starting from a 2-substituted pyrrole derivative
  • Introducing a carboxylic acid moiety via Knoevenagel condensation
  • Conversion of the carboxylic acid to an azide group
  • Curtius rearrangement to afford the pyrrolo[2,3-b]pyridine scaffold with appropriate N-protection (e.g., benzyl or phenylsulfonyl groups) to control polarity and reactivity.

Formylation at the 5-Position

Formylation of the pyrrolo[2,3-b]pyridine core to introduce the aldehyde group at the 5-position is typically achieved by a Duff reaction or related electrophilic aromatic substitution methods. For example:

  • Starting from a 3-nitro-5-bromo-azaindole intermediate
  • Applying the Duff reaction conditions to introduce the formyl group at the 5-position
  • Protecting the pyrrole nitrogen during the reaction to enhance regioselectivity and yield.

Nitration at the 3-Position

Selective nitration at the 3-position of the pyrrolo[2,3-b]pyridine ring is challenging due to the presence of multiple reactive sites. Successful nitration methods include:

  • Treatment of the pyrrolo[2,3-b]pyridine intermediate with fuming nitric acid under controlled conditions to selectively introduce the nitro group at the 3-position
  • Avoiding harsher nitration mixtures (e.g., HNO3/H2SO4) which complicate product isolation
  • Precipitation and filtration of the 3-nitro derivative for convenient isolation.

Representative Synthetic Route (Summary)

Step Reaction Type Starting Material / Intermediate Reagents/Conditions Product / Intermediate Yield / Notes
1 Pyrrolo[2,3-b]pyridine formation N-protected 2-substituted pyrrole Knoevenagel condensation, azide conversion, Curtius rearrangement N-protected pyrrolo[2,3-b]pyridine scaffold Moderate to good yields
2 Formylation 3-nitro-5-bromo-azaindole intermediate Duff reaction 3-nitro-5-formyl-azaindole Requires N-protection for selectivity
3 Nitration Pyrrolo[2,3-b]pyridine intermediate Fuming nitric acid 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Precipitation facilitates isolation

Detailed Research Findings and Analysis

  • Base Selection for Ring Closure: In the synthesis of related pyrrolo[2,3-b]pyridine derivatives, potassium tert-butoxide was found superior to sodium hydride for the reductive ring closure step, providing cleaner reactions and improved yields.

  • Protection Strategies: Protecting the pyrrole nitrogen (e.g., with tosyl groups) is critical during Suzuki coupling and formylation steps to prevent side reactions and improve regioselectivity.

  • Nitration Conditions: Direct nitration with fuming nitric acid is preferred over mixed acid nitration to avoid complex reaction mixtures and facilitate isolation of the nitro compound.

  • Subsequent Functionalizations: The nitro group in the final compound can be further manipulated (e.g., reduction to an amine) to access diverse derivatives for pharmaceutical applications.

Comparative Notes on Related Compounds

The positioning of nitro and formyl groups significantly affects the chemical reactivity and biological activity of pyrrolo[2,3-b]pyridine derivatives. For example:

Compound Nitro Group Position Formyl Group Position Notes
This compound 3 5 Target compound; selective nitration and formylation required
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 5 3 Different regioisomer with distinct reactivity
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde None 5 Lacks nitro group; simpler synthetic route

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

The synthesis typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available pyrrole derivatives.
  • Nitration : The compound is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
  • Formylation : The aldehyde group is introduced via a Duff reaction or similar methods .
  • Purification : The final product is purified through crystallization or chromatography.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activity:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound has been identified as a potent inhibitor of FGFRs, which are implicated in various cancers. By inhibiting FGFR signaling pathways, this compound may aid in treating tumors with abnormal FGFR activation .
  • Antiviral Properties : Studies have shown that derivatives of this compound can target Adaptor Associated Kinase 1 (AAK1), which plays a role in the intracellular trafficking of RNA viruses such as dengue and Ebola. This suggests potential applications in antiviral drug development .
  • Human Neutrophil Elastase (HNE) Inhibition : Research indicates that modifications of the pyrrolo[2,3-b]pyridine scaffold can yield potent inhibitors of HNE, which is involved in respiratory pathologies .

Therapeutic Applications

The diverse biological activities of this compound open avenues for its application in drug development:

  • Cancer Treatment : Due to its ability to inhibit specific kinases related to cancer progression, it holds promise as a therapeutic agent for various solid tumors .
  • Antiviral Agents : Its effectiveness against viral infections positions it as a candidate for developing broad-spectrum antiviral therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

StudyFocusFindings
FGFR InhibitionDemonstrated potent inhibitory activity against FGFRs with IC50 values indicating effectiveness in cancer cell lines.
AAK1 InhibitionIdentified novel pyrrolo[2,3-b]pyridine derivatives with high affinity for AAK1, showing promise against dengue virus.
HNE InhibitionDeveloped new inhibitors with low nanomolar activity against HNE, suggesting therapeutic potential in respiratory diseases.

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Spectral Data :

  • ¹H NMR (DMSO-d6): Signals at δ 13.41 (NH), 8.89–8.57 (aromatic protons), and 7.69–7.22 (thienyl protons) confirm the structure .
  • Applications : The formyl group at position 5 enables further functionalization, such as condensation or reduction, making it a versatile intermediate in medicinal chemistry and materials science.

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences between 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its analogs:

Compound Name Substituents Key Functional Groups Synthesis Method Key Spectral Features (¹H NMR) Applications/Notes
This compound Nitro (C3), Formyl (C5) -NO₂, -CHO Suzuki coupling δ 8.89–8.57 (aromatic), δ 13.41 (NH) Precursor for amino/acylamino derivatives
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Chloro (C4), Formyl (C5) -Cl, -CHO Tosylation of 4-chloro precursor δ 8.36–7.09 (aromatic) Cross-coupling reactions (e.g., Kumada)
5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Nitro (C5), Formyl (C2) -NO₂, -CHO Not explicitly detailed N/A Positional isomer; potential for altered reactivity
3-Amino-5-aryl-pyrrolo[2,3-b]pyridines Amino (C3), Aryl (C5) -NH₂, -Ar Hydrogenation of nitro analogs δ 10.58 (NH), δ 7.75–7.38 (aryl) Unstable intermediates; used for N-acylation
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Cyclohexyl (C5) -C₆H₁₁ Fe-catalyzed Kumada coupling δ 2.35 (CH₃ in tolyl derivatives) Improved solubility for hydrophobic targets

Reactivity and Stability

  • Nitro vs. Chloro Substituents: The nitro group at C3 in the target compound is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to the chloro analog at C4 . However, nitro groups require reduction (e.g., Raney Nickel/H₂) to form unstable 3-amino intermediates, whereas chloro substituents facilitate direct cross-coupling (e.g., Kumada) .
  • Formyl Group Position : The formyl group at C5 in the target compound offers steric accessibility for nucleophilic attacks, unlike the C2-formyl isomer, where steric hindrance may limit reactivity .

Research Findings and SAR Insights

  • Aryl Substituent Effects : and demonstrate that electron-donating groups (e.g., p-tolyl, 3,4-dimethoxyphenyl) on the C5 aryl ring improve yields in subsequent N-acylation reactions (36–50% vs. 25% for m-tolyl) .
  • Stability Challenges: 3-Amino-pyrrolo[2,3-b]pyridines decompose rapidly, necessitating immediate use in follow-up reactions, whereas chloro or alkyl analogs exhibit greater stability .

Biological Activity

3-Nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a nitrogen-containing heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and an aldehyde functional group at the 5-position, contributing to its chemical reactivity and biological properties. It has garnered attention for its role as an intermediate in synthesizing various pharmacologically active molecules.

  • Molecular Formula : C_9H_8N_4O_2
  • Molecular Weight : Approximately 194.16 g/mol

Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, this compound may assist in treating tumors with abnormal FGFR activation. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further drug development.

Biological Activities

The biological activity of this compound can be summarized as follows:

Activity Mechanism Target Reference
Inhibition of FGFRsBinds to active sites of FGFRsFGFR1, FGFR2, FGFR3
Induction of ApoptosisModulates cell signaling pathwaysCancer cells
Inhibition of Cell ProliferationTargets cancer cell proliferationVarious cancer types
Inhibition of Migration and InvasionAffects cellular metabolism and gene expressionCancer cells

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • FGFR Inhibition Studies :
    • A study reported that derivatives of 3-nitro-1H-pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 nM to over 700 nM depending on the specific receptor subtype targeted. These compounds were effective in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
  • Cellular Effects :
    • Research demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation was highlighted .
  • Synthesis and Structure-Activity Relationship (SAR) :
    • The synthesis of this compound involves several steps, including the reaction of pyrrole derivatives with appropriate aldehydes under specific conditions to yield the desired product. SAR studies have indicated that modifications at different positions on the pyrrole or pyridine rings can enhance biological activity .

Q & A

Q. What synthetic strategies are effective for introducing the aldehyde group at the 5-position of 3-nitro-1H-pyrrolo[2,3-b]pyridine?

The Vilsmeier-Haack reaction is a common method for formylation of aromatic systems. Using dimethylformamide (DMF) and POCl₃, the aldehyde group can be introduced regioselectively at the 5-position. This approach is particularly efficient when the pyrrolopyridine core lacks competing reactive sites, as demonstrated in analogous pyrazolo[3,4-b]pyridine systems . Optimization of reaction time and stoichiometry is critical to minimize side reactions like over-oxidation or competing nitration.

Q. How can the nitro group at the 3-position be selectively reduced to an amine without affecting the aldehyde functionality?

Catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere in tetrahydrofuran (THF) is widely used. The reaction typically proceeds in 3–4 hours, yielding the 3-amino derivative. Careful control of hydrogen pressure (1–3 atm) and catalyst loading prevents over-reduction of the aldehyde to a hydroxyl group. Post-reaction, rapid purification (e.g., flash chromatography) is necessary due to the intermediate's instability .

Q. What spectroscopic techniques are most reliable for confirming the structure of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?

  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons in the pyrrolopyridine ring resonate between δ 8.5–9.0 ppm (nitro group deshielding effect).
  • ¹³C NMR : The aldehyde carbon is observed at δ ~190 ppm.
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) with <5 ppm error. Discrepancies in coupling constants or unexpected peaks may indicate tautomerism or impurities from competing pathways .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dimerization or aldehyde oxidation) be suppressed during synthesis?

  • Low-temperature conditions (0–5°C) during formylation reduce dimerization.
  • Inert atmosphere (N₂/Ar) prevents oxidation of the aldehyde.
  • Protecting groups : Temporarily protecting the aldehyde as an acetal (e.g., using ethylene glycol) during subsequent reactions (e.g., Suzuki coupling) avoids undesired side reactions. Deprotection is achieved via acidic hydrolysis .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. The nitro group’s electron-withdrawing nature deactivates the 3-position, directing cross-coupling (e.g., Suzuki-Miyaura) to the 5- or 7-positions. Fukui indices help identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) predicts binding interactions in biological targets, aiding drug design .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium between 1H- and 3H-pyrrolo[2,3-b]pyridine forms?

Polar aprotic solvents (e.g., DMSO) stabilize the 1H-tautomer via hydrogen bonding with the aldehyde. In non-polar solvents (e.g., toluene), the 3H-form dominates due to reduced solvation. Variable-temperature NMR (VT-NMR) between 25–80°C reveals shifts in tautomer populations, critical for accurate reaction monitoring .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?

  • Metabolic stability assays : Evaluate cytochrome P450 metabolism to identify unstable intermediates.
  • Prodrug design : Mask the aldehyde as a Schiff base to enhance bioavailability.
  • Pharmacokinetic profiling : Compare plasma half-life and tissue distribution to correlate in vitro potency with in vivo efficacy. Contradictions often arise from rapid clearance or off-target binding .

Methodological Challenges & Troubleshooting

Q. How to address low yields in the Suzuki-Miyaura coupling of this compound?

  • Pre-activation of boronic acids : Stir with K₂CO₃ in THF/H₂O (3:1) for 30 minutes before adding the catalyst (Pd(PPh₃)₄).
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 20–30 minutes, minimizing aldehyde degradation.
  • Byproduct analysis : LC-MS identifies homocoupling products (e.g., from boronic acid dimerization), which are mitigated by degassing solvents .

Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?

The compound’s low melting point (<150°C) and tendency to form amorphous solids complicate crystallization. Alternatives:

  • SC-XRD of derivatives : Co-crystallize with a stabilizing agent (e.g., cyclodextrin).
  • MicroED : Electron diffraction for nanocrystalline samples.
  • DFT-optimized structures : Validate against experimental NMR/IR data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

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